molecular formula C13H17BrClN2O4P B1277426 5-Bromo-4-chloro-3-indoxyl choline phosphate CAS No. 439809-43-5

5-Bromo-4-chloro-3-indoxyl choline phosphate

Cat. No.: B1277426
CAS No.: 439809-43-5
M. Wt: 411.61 g/mol
InChI Key: BFXURLIMPJNXOL-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-3-indoxyl choline phosphate is a synthetic enzyme substrate used primarily for detecting phosphatidylcholine-specific phospholipase C. This compound is notable for its role in biochemical assays and diagnostic applications due to its ability to produce a colorimetric change upon enzymatic hydrolysis .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-4-chloro-3-indoxyl choline phosphate, also known as 5-Bromo-4-chloro-1H-indol-3-yl (2-(trimethylammonio)ethyl) phosphate, is alkaline phosphatase . Alkaline phosphatase is an enzyme that plays a crucial role in various biological processes, including protein dephosphorylation.

Mode of Action

This compound acts as a chromogenic substrate for alkaline phosphatase . The compound is hydrolyzed by the enzyme to produce 5-bromo-4-chloro-3-indoxyl . This product is then oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo .

Biochemical Pathways

The compound is involved in the detection of alkaline phosphatase activity in various biochemical pathways . It is used in applications such as immunoblotting, in situ hybridization, and immunohistochemistry, often in combination with nitro blue tetrazolium chloride (NBT) .

Pharmacokinetics

It is known that the compound is provided in two salt forms: the disodium salt, which is soluble in water, and the p-toluidine form, which is soluble in dimethylformamide . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The action of this compound results in the formation of an insoluble dark blue diformazan precipitate . This color change allows for the sensitive colorimetric detection of alkaline phosphatase activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents may affect its efficacy and stability . Additionally, the presence of atmospheric oxygen is necessary for the oxidation of 5-bromo-4-chloro-3-indoxyl to form the blue dye .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloro-3-indoxyl choline phosphate plays a crucial role in biochemical reactions as a substrate for phospholipase enzymes. It interacts with phosphatidylcholine-specific phospholipase C, leading to the hydrolysis of the phosphate group. This interaction results in the formation of a colored product, which can be easily detected and measured. The compound’s ability to produce a visible color change upon enzymatic reaction makes it a valuable tool in biochemical assays .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It influences cell function by participating in the hydrolysis of phosphatidylcholine, a key component of cell membranes. This hydrolysis can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in these processes highlights its importance in studying cellular functions and mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with phospholipase enzymes. The compound acts as a substrate, and upon enzymatic hydrolysis, it releases 5-bromo-4-chloro-3-indoxyl, which undergoes further oxidation to form a colored product. This mechanism allows researchers to monitor enzyme activity and study the molecular interactions involved in phospholipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored under appropriate conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that the compound maintains its activity and effectiveness in in vitro and in vivo experiments, provided it is stored and handled correctly .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively serves as a substrate for phospholipase enzymes without causing adverse effects. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to phospholipid metabolism. It interacts with enzymes such as phosphatidylcholine-specific phospholipase C, leading to the hydrolysis of phosphatidylcholine and the release of choline phosphate. This interaction affects metabolic flux and metabolite levels, providing insights into the regulation of phospholipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with phospholipase enzymes. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indoxyl choline phosphate involves several steps. One efficient approach includes the bromination and chlorination of indoxyl derivatives followed by phosphorylation. The reaction conditions typically involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation .

Industrial Production Methods

Industrial production of this compound often employs automated synthesis processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-indoxyl choline phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4-chloro-3-indoxyl choline phosphate is widely used in scientific research, including:

    Chemistry: As a substrate in enzyme assays to study phospholipase activity.

    Biology: In histochemical staining to visualize enzyme activity in tissues.

    Medicine: In diagnostic assays for detecting specific enzymes in clinical samples.

    Industry: In the development of biosensors and diagnostic kits.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-chloro-3-indoxyl phosphate: Similar in structure but lacks the choline moiety.

    5-Bromo-4-chloro-3-indoxyl-β-D-glucuronic acid: Used as a substrate for β-glucuronidase.

    5-Bromo-4-chloro-3-indoxyl-β-D-galactopyranoside: Used as a substrate for β-galactosidase.

Uniqueness

5-Bromo-4-chloro-3-indoxyl choline phosphate is unique due to its specific application in detecting phosphatidylcholine-specific phospholipase C. The presence of the choline moiety allows for selective interaction with this enzyme, making it a valuable tool in biochemical assays and diagnostic applications .

Properties

IUPAC Name

(5-bromo-4-chloro-1H-indol-3-yl) 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClN2O4P/c1-17(2,3)6-7-20-22(18,19)21-11-8-16-10-5-4-9(14)13(15)12(10)11/h4-5,8,16H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXURLIMPJNXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OC1=CNC2=C1C(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClN2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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